molecular formula C6H4BrClN4 B12097317 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12097317
M. Wt: 247.48 g/mol
InChI Key: BXAHJILXZPDAAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with amines under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both bromine and chlorine atoms, as well as the amine group at the 3-position. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including halogen substituents and an amine group, contribute to its biological activity, making it a candidate for further exploration in drug discovery. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of this compound is C₆H₄BrClN₄, with a molecular weight of 247.48 g/mol. The compound's structure includes:

  • A bromine atom at the 6-position
  • A chlorine atom at the 8-position
  • An amine group at the 3-position

These features enhance its reactivity and biological properties compared to similar compounds.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of TTK (T-cell protein tyrosine kinase), which is implicated in various cancers. Inhibition of TTK can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting TTK activity, suggesting that this compound may exhibit similar effects .

Kinase Inhibition

The compound has been evaluated for its activity against several kinases:

  • CYP1A2 Inhibition : It has been identified as a CYP1A2 inhibitor, which is relevant for drug metabolism and potential interactions with other therapeutic agents .
  • BBB Permeability : The compound is noted to be blood-brain barrier (BBB) permeant, indicating potential applications in treating central nervous system disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the halogen positions or the amine group can significantly affect potency and selectivity against specific targets.

ModificationEffect on Activity
Bromine at 6-positionEnhances kinase inhibition
Chlorine at 8-positionImproves selectivity for TTK
Amine group at 3-positionCritical for binding affinity

Synthesis

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common synthetic route includes:

  • Reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with appropriate amines.
  • Use of solvents like N-methylpyrrolidinone (NMP) at elevated temperatures to enhance yield.

For example, one synthesis method reported a yield of 77% using N,N-diisopropylamine under specific reaction conditions (160°C for 18 hours) with high purity confirmed by NMR analysis .

Case Study: Antitumor Activity

In a preclinical study involving mouse models of cancer, compounds similar to this compound demonstrated significant antitumor activity. The study measured tumor size reduction and survival rates, showing that the compound could effectively inhibit tumor growth through TTK inhibition mechanisms.

Case Study: Pharmacokinetics

Another study assessed the pharmacokinetic profile of the compound in vivo. The results indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent for systemic administration.

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H4BrClN4/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H,9H2

InChI Key

BXAHJILXZPDAAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Br)N

Origin of Product

United States

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